molecular formula C9H4F3IN2O2 B1402755 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1346447-39-9

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B1402755
M. Wt: 356.04 g/mol
InChI Key: SKWWDEVCYKPVLQ-UHFFFAOYSA-N
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Description

“3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of “3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is represented by the linear formula C6H3F3IN . It has a molecular weight of 273 .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

It has a molecular weight of 273 .

Scientific Research Applications

Chemical Synthesis and Functionalization

  • The compound has been utilized in the synthesis of various carboxylic acids, as demonstrated in studies exploring the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
  • It's also integral in rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Antibacterial Activity

  • A series of compounds related to this acid, specifically 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, were synthesized and showed antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Crystal Structure Analysis

  • The crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-bridged hydrogen-bonding network, contributing to the understanding of molecular interactions in such compounds (Ye & Tanski, 2020).

Functional Materials Development

  • Functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored to create new compounds for agrochemicals and functional materials, demonstrating the versatility of this compound in synthesizing multifunctional agents (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Computational Studies

  • Experimental and computational studies of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, which shares a similar structure, provide insights into the vibrational spectrum, geometric structure, NMR chemical shifts, and nonlinear optical properties of such compounds (Vural, 2016).

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3IN2O2/c10-9(11,12)3-1-14-7-6(4(13)2-15-7)5(3)8(16)17/h1-2H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWDEVCYKPVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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